Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Drug Development Professionals
Methyl 6-(chloromethyl)nicotinate: A Technical Guide for Drug Development Professionals
An in-depth technical guide on the chemical properties, synthesis, and applications of Methyl 6-(chloromethyl)nicotinate for researchers, scientists, and drug development professionals.
Introduction
Methyl 6-(chloromethyl)nicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its role in medicinal chemistry, particularly as a precursor to high-value active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
Methyl 6-(chloromethyl)nicotinate, with the CAS number 49668-90-8, is a compound whose utility is primarily as a synthetic intermediate. While extensive experimental data on its physical properties is not widely published, its fundamental chemical characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 49668-90-8 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1][3] |
| Molecular Weight | 185.61 g/mol | [1][3] |
| IUPAC Name | methyl 6-(chloromethyl)pyridine-3-carboxylate | [3] |
| SMILES | COC(=O)c1ccc(CCl)nc1 | N/A |
| Purity | Typically ≥95% | [1] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in publicly accessible literature. A calculated boiling point of 272.898°C at 760 mmHg and a refractive index of 1.531 have been reported[3].
Synthesis and Experimental Protocols
The primary route for the synthesis of Methyl 6-(chloromethyl)nicotinate involves the chlorination of its precursor, Methyl 6-methylnicotinate. The synthesis is therefore presented as a two-stage process: the preparation of the precursor followed by its chlorination.
Stage 1: Synthesis of Methyl 6-methylnicotinate
The precursor, Methyl 6-methylnicotinate, is typically synthesized via Fischer esterification of 6-methylnicotinic acid.
Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid [4]
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Materials:
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6-methylnicotinic acid (1 equivalent)
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Methanol (as solvent)
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Concentrated Sulfuric Acid (catalyst)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Ethyl acetate (for extraction)
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Saturated brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Procedure:
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To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.
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Heat the reaction mixture to reflux and maintain for approximately 17 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the mixture to dryness under reduced pressure.
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Neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate. A reported yield for this reaction is approximately 75%[4].
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Stage 2: Synthesis of Methyl 6-(chloromethyl)nicotinate
This stage involves the chlorination of the methyl group of Methyl 6-methylnicotinate. A common method for this transformation utilizes N-chlorosuccinimide (NCS) as the chlorinating agent[5].
Representative Experimental Protocol: Chlorination of Methyl 6-methylnicotinate
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Materials:
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Methyl 6-methylnicotinate (1 equivalent)
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N-chlorosuccinimide (NCS) (1-1.2 equivalents)
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Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)
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Anhydrous chlorinated solvent (e.g., carbon tetrachloride or chlorobenzene)
-
-
Procedure:
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In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 6-methylnicotinate in the anhydrous solvent.
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Add N-chlorosuccinimide and the radical initiator to the solution.
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Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
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Upon consumption of the starting material, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Methyl 6-(chloromethyl)nicotinate. The reported yield for this type of reaction is approximately 50%[5].
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Spectroscopic Characterization
| Technique | Expected Features for Methyl 6-(chloromethyl)nicotinate |
| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl), expected to be downfield from the methyl protons of the precursor. - A singlet for the methyl ester protons (-OCH₃). - Signals in the aromatic region corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl). - A signal for the methyl ester carbon (-OCH₃). - A signal for the ester carbonyl carbon (C=O). - Signals in the aromatic region for the carbons of the pyridine ring. |
| Mass Spec. | - A molecular ion peak corresponding to the mass of the molecule (185.61 g/mol ), showing a characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
| IR Spec. | - A strong absorption band for the C=O stretch of the ester. - C-H stretching and bending vibrations for the aromatic and methyl/chloromethyl groups. - A C-Cl stretching vibration. |
Role in Drug Development and Reactivity
Methyl 6-(chloromethyl)nicotinate is a valuable intermediate in the synthesis of pharmaceuticals, primarily due to the reactivity of the chloromethyl group, which acts as a benzylic halide analogue. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of various other functionalities.
This compound is a key precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor[8][9][10][11]. The synthetic strategy often involves the reaction of the precursor, Methyl 6-methylnicotinate, with other reagents, and the chlorinated derivative provides an alternative, reactive handle for constructing the core structure of such drugs.
The general reactivity of the chloromethyl group allows for reactions such as:
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Nucleophilic Substitution: Reaction with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
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Williamson Ether Synthesis: Reaction with alkoxides to form ethers.
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Gabriel Synthesis: Reaction with potassium phthalimide to synthesize primary amines.
Visualizations
Chemical Structure
Caption: Chemical structure of Methyl 6-(chloromethyl)nicotinate.
Synthetic Pathway
Caption: Synthetic pathway from 6-methylnicotinic acid.
Experimental Workflow
Caption: General workflow for synthesis and purification.
Role as a Synthetic Intermediate
Caption: Reactivity with various nucleophiles.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 49668-90-8 Cas No. | 6-ChloroMethyl-Nicotinic Acid Methyl Ester | Apollo [store.apolloscientific.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 5. CN103265479B - A kind of synthetic method of the 6 chloromethyl nicotinic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

